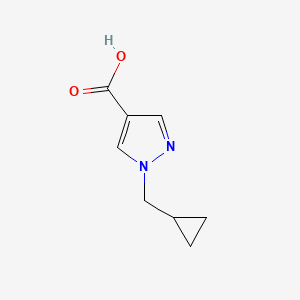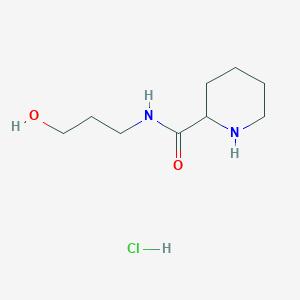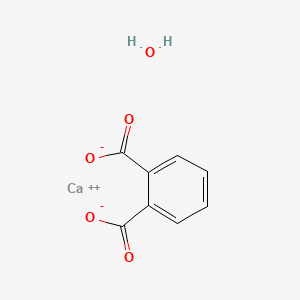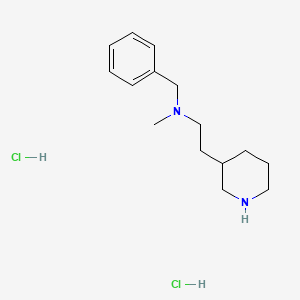
(R)-Pramipexole-d3 Dihydrochloride
Vue d'ensemble
Description
“®-Pramipexole-d3 Dihydrochloride” is a variant of Pramipexole, which is a non-ergot dopamine agonist . It’s used to treat the signs and symptoms of idiopathic Parkinson’s disease and Restless Legs Syndrome (RLS) .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines . For instance, the synthesis of N-heterocycles often involves tert-butanesulfinamide .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions typical to naphthylamine and primary amines . For instance, water-soluble azo initiators undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Applications De Recherche Scientifique
Mitochondrial Antioxidant Effects
Pramipexole exhibits mitochondrial-targeted antioxidant effects, which are crucial for neuroprotective strategies. Both enantiomers of pramipexole, including the R(+) form, have shown equal efficacy in preventing cell death induced by oxidative stress and inhibiting mitochondrial reactive oxygen species generation in neuroblastoma cells. This indicates that pramipexole's antioxidant and neuroprotective activities are independent of dopamine receptor stimulation, highlighting its potential application in researching neurodegenerative diseases (Ferrari-Toninelli et al., 2010).
Modulation of Dopamine System
Repeated treatment with pramipexole has been shown to affect the central dopamine D3 system. This includes enhancing the functional responsiveness and binding to brain dopamine D3 receptors, which could have implications for researching its antidepressant and neuroplasticity effects. The study provides insights into how pramipexole, through its action on dopamine receptors, could be utilized in the study of psychiatric disorders and neurodegenerative diseases (Maj et al., 2000).
Neurogenesis Potential
Pramipexole has shown to have neurogenic potential by influencing the proliferation of sub-ventricular zone-derived cells and facilitating their differentiation into neuronal phenotypes. This effect demonstrates pramipexole's capacity to modulate neurogenesis, which is significant for understanding its role in brain plasticity and potential therapeutic applications for neurodegenerative conditions (Merlo et al., 2011).
Impact on Neurotransmitter Systems
Sustained administration of pramipexole modifies the spontaneous firing of dopamine, norepinephrine, and serotonin neurons in the rat brain. This alteration in neurotransmitter system activity has implications for the treatment of depression and provides a basis for the exploration of pramipexole's effects on mood regulation and affective disorders. The study's findings on neurotransmitter modulation offer a valuable framework for further research into the mechanisms of action of pramipexole and its potential therapeutic benefits (Chernoloz et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-ISLPBHIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)







![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)
